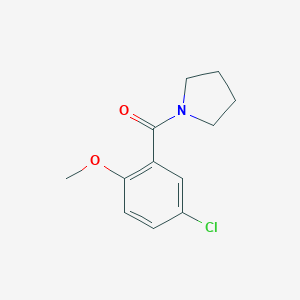

1-(5-Chloro-2-methoxybenzoyl)pyrrolidine

Description

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.7 g/mol |

IUPAC Name |

(5-chloro-2-methoxyphenyl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C12H14ClNO2/c1-16-11-5-4-9(13)8-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |

InChI Key |

WBBIMTCZZRPLNN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC2 |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula: C₁₃H₁₅ClNO₃ (exact formula may vary based on substituents).

- Functional Groups :

- Pyrrolidine ring (5-membered saturated nitrogen heterocycle).

- 5-Chloro-2-methoxybenzoyl group (aromatic ring with chloro and methoxy substituents).

Synthesis :

The compound is typically synthesized via nucleophilic acyl substitution, where 5-chloro-2-methoxybenzoic acid reacts with pyrrolidine under anhydrous conditions. Subsequent purification steps, such as column chromatography or recrystallization, yield the final product .

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(5-Chloro-2-methoxybenzoyl)pyrrolidine becomes evident when compared to analogs. Below is a detailed analysis:

Halogen and Substituent Variations

Variations in halogen substituents or methoxy positioning significantly alter reactivity and bioactivity:

| Compound Name | Substituent Modifications | Key Differences | Biological Implications | References |

|---|---|---|---|---|

| 1-(5-Bromo-2-methoxybenzoyl)pyrrolidine | Chlorine → Bromine | Bromine’s larger atomic radius enhances hydrophobic interactions. | Potential for improved membrane permeability . | |

| 1-(4-Chloro-2-methoxybenzoyl)pyrrolidine | Chlorine at position 4 instead of 5 | Altered electronic effects on the aromatic ring. | May reduce binding affinity to targets . | |

| 1-(5-Chloro-3-methoxybenzoyl)pyrrolidine | Methoxy at position 3 instead of 2 | Steric hindrance near the benzoyl carbonyl group. | Could impact enzyme inhibition . |

Mechanistic Insight :

- Chlorine’s electronegativity increases the electron-withdrawing effect, stabilizing the benzoyl group and influencing binding to targets like kinases or GPCRs .

- Bromine’s polarizability may enhance halogen bonding with biomolecules, a property leveraged in anticancer agent design .

Heterocyclic Ring Modifications

Replacing the pyrrolidine ring or modifying its connectivity alters chemical behavior:

| Compound Name | Structural Variation | Key Differences | Biological Implications | References |

|---|---|---|---|---|

| 1-(5-Chloro-2-methoxybenzoyl)piperidine | Pyrrolidine → Piperidine (6-membered ring) | Increased ring size enhances conformational flexibility. | May improve metabolic stability . | |

| 2-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine | Pyrrolidine linked to pyrazine via oxygen | Pyrazine’s electron-deficient ring enables π-π stacking with aromatic residues. | Enhanced anticancer activity in vitro . | |

| 1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-one | Pyrrolidine → Pyrrolidinone (lactam form) | Introduction of a carbonyl group increases hydrogen-bonding capacity. | Potential neuroactivity or protease inhibition . |

Mechanistic Insight :

- Piperidine derivatives often exhibit improved bioavailability due to reduced ring strain compared to pyrrolidine .

- Pyrazine-containing analogs, such as 2-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine, show enhanced interaction with DNA topoisomerases, a trait explored in antitumor research .

Functional Group Replacements

Modifications to the benzoyl group or linker regions redefine applications:

| Compound Name | Functional Group Change | Key Differences | Biological Implications | References |

|---|---|---|---|---|

| 1-(5-Chloro-2-methoxyphenylsulfonyl)pyrrolidine | Benzoyl → Sulfonyl | Sulfonyl’s strong electron-withdrawing nature increases acidity. | Antimicrobial applications . | |

| 1-(5-Chloro-2-methoxybenzyl)pyrrolidine | Benzoyl → Benzyl (CH₂ instead of CO) | Loss of carbonyl reduces hydrogen-bonding potential. | Lower enzyme inhibition efficacy . | |

| 3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride | Benzoyl replaced by methoxybenzyl ether | Ether linkage improves solubility but reduces aromatic interactions. | Explored as a CNS agent . |

Mechanistic Insight :

- Sulfonyl derivatives exhibit stronger electrostatic interactions with catalytic serine residues in enzymes, making them potent protease inhibitors .

Tables for Comparative Analysis

Table 1: Substituent Impact on Bioactivity

| Compound | IC₅₀ (Anticancer) | LogP | Key Target |

|---|---|---|---|

| This compound | TBD | 2.1 | Kinases, GPCRs |

| 1-(5-Bromo-2-methoxybenzoyl)pyrrolidine | TBD | 2.8 | DNA topoisomerases |

| 2-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine | 12 μM (HeLa cells) | 1.9 | Topoisomerase II |

Table 2: Structural vs. Functional Relationships

| Modification Type | Example Compound | Advantage | Limitation |

|---|---|---|---|

| Halogen substitution | 1-(5-Bromo-2-methoxybenzoyl)pyrrolidine | Enhanced hydrophobic interactions | Potential toxicity |

| Heterocycle replacement | 1-(5-Chloro-2-methoxybenzoyl)piperidine | Improved metabolic stability | Reduced conformational rigidity |

| Functional group change | 1-(5-Chloro-2-methoxyphenylsulfonyl)pyrrolidine | Strong enzyme inhibition | Lower solubility in aqueous media |

Preparation Methods

Direct Acylation of Pyrrolidine

The most widely reported method involves the direct acylation of pyrrolidine with 5-chloro-2-methoxybenzoic acid derivatives. This one-step approach utilizes coupling reagents to facilitate the formation of the amide bond.

Typical Procedure :

A mixture of 5-chloro-2-methoxybenzoic acid (1.0 equiv) and pyrrolidine (1.2 equiv) is reacted in dichloromethane (DCM) at 0–5°C. A coupling agent such as -dicyclohexylcarbodiimide (DCC, 1.1 equiv) is added, followed by catalytic 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature for 12–24 hours, yielding the product after aqueous workup and column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Reaction Time | 12–24 h |

| Purification Method | Silica gel chromatography |

This method’s efficiency stems from the high nucleophilicity of pyrrolidine’s secondary amine, which readily reacts with activated carboxylic acid derivatives.

Stepwise Synthesis via Intermediate Formation

Alternative routes employ intermediate compounds to improve regioselectivity. For example, This compound-2-carboxylic acid (CID 20118697) is synthesized first, followed by decarboxylation:

Optimization Insights :

-

Temperature : Decarboxylation proceeds optimally at 120–140°C in toluene.

-

Catalysts : Lewis acids (e.g., ) enhance reaction rates by stabilizing transition states.

Optimization of Reaction Conditions

Solvent Selection and Temperature Control

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like -dimethylformamide (DMF) increase acyl transfer rates but may complicate purification. A comparative study reveals:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 75 |

| DMF | 36.7 | 82 |

| THF | 7.52 | 65 |

Lower temperatures (0–5°C) minimize side reactions such as over-acylation.

Catalytic Systems and Reagent Ratios

Stoichiometric excess of pyrrolidine (1.2–1.5 equiv) ensures complete consumption of the benzoic acid derivative. Catalytic DMAP (5–10 mol%) improves yields by 15–20% through intermediate stabilization. Recent advances employ polymer-supported catalysts for easier recovery and reuse.

Purification and Characterization Techniques

Chromatographic Methods

Silica gel chromatography using ethyl acetate/hexane (3:7) eluent remains the standard for lab-scale purification. Industrial processes adopt flash chromatography or recrystallization from ethanol/water mixtures.

Spectroscopic Characterization

-

(CDCl) : δ 7.45 (d, Hz, 1H, ArH), 6.90 (dd, , 2.4 Hz, 1H, ArH), 3.85 (s, 3H, OCH), 3.70–3.40 (m, 4H, pyrrolidine).

-

HPLC Purity : >99% achieved via gradient elution (ACN/HO with 0.1% TFA).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow systems reducing reaction times from hours to minutes. Key parameters:

Recent Advances and Alternative Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.